molecular formula C17H13NO2 B8359264 4-(4-Quinolinylmethoxy)benzaldehyde

4-(4-Quinolinylmethoxy)benzaldehyde

Cat. No.: B8359264
M. Wt: 263.29 g/mol
InChI Key: PTRAGZIMDIIFON-UHFFFAOYSA-N
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Description

4-(4-Quinolinylmethoxy)benzaldehyde is a benzaldehyde derivative functionalized with a quinoline moiety via a methoxy linker at the para position. While direct synthesis or characterization data for this compound are absent in the provided evidence, its structural analogs—particularly methoxy- and quinoline-substituted benzaldehydes—offer insights into its likely properties and applications.

Properties

Molecular Formula

C17H13NO2

Molecular Weight

263.29 g/mol

IUPAC Name

4-(quinolin-4-ylmethoxy)benzaldehyde

InChI

InChI=1S/C17H13NO2/c19-11-13-5-7-15(8-6-13)20-12-14-9-10-18-17-4-2-1-3-16(14)17/h1-11H,12H2

InChI Key

PTRAGZIMDIIFON-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CC=N2)COC3=CC=C(C=C3)C=O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Benzaldehyde Derivatives

Key Structural Differences :

  • 4-Hydroxybenzaldehyde (): Lacks the quinoline group but shares the para-substituted aromatic aldehyde structure. Its hydroxyl group enhances polarity, making it more water-soluble than 4-(4-Quinolinylmethoxy)benzaldehyde, which likely has lower solubility due to the hydrophobic quinoline ring .
  • 4-(N,N-Dimethylamino)benzaldehyde (): The electron-donating dimethylamino group increases resonance stabilization of the aldehyde, altering reactivity in condensation reactions compared to the methoxy-quinoline derivative .

Table 1: Structural and Physical Properties of Selected Benzaldehyde Derivatives

Compound Molecular Formula Key Substituent Notable Properties
This compound* C₁₇H₁₃NO₂ Quinolinylmethoxy Predicted low solubility, high aromaticity
4-Hydroxybenzaldehyde C₇H₆O₂ Hydroxyl High polarity, mp ~115–117°C
4-(N,N-Dimethylamino)benzaldehyde C₉H₁₁NO Dimethylamino Enhanced resonance stabilization
4-(Bromomethyl)benzaldehyde C₈H₇BrO Bromomethyl Alkylation reactivity

*Theoretical data inferred from analogs due to absence of direct evidence.

Challenges and Limitations
  • Data Gaps: No direct synthesis, spectral data, or bioactivity studies for this compound are provided in the evidence. Comparisons rely on extrapolation from structurally related compounds.

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